Dehydroandrographolide

描述

脱氢穿心莲内酯是一种二萜类化合物,以其抗炎、抗病毒和抗癌活性而闻名。

作用机制

脱氢穿心莲内酯通过各种分子靶点和通路发挥其作用:

抗炎: 抑制促炎细胞因子和酶的产生,如 TNF-α 和 COX-2。

抗病毒: 干扰病毒的进入、复制和蛋白质合成。

生化分析

Biochemical Properties

DA interacts with various enzymes, proteins, and other biomolecules. It has been found to show significant negative binding affinities with different anti-inflammatory target enzymes such as 3PGH, 4COX, and 6COX . This suggests that Dehydroandrographolide plays a role in biochemical reactions by interacting with these enzymes.

Cellular Effects

This compound has been found to exert effects on various types of cells and cellular processes. It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells . It also has the ability to reduce bacterial virulence and inhibit virus-induced cell apoptosis . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show significant negative binding affinities with different anti-inflammatory target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, at doses of 80, 160, and 320 mg, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively . This indicates that the effects of this compound can be observed at different dosages, and there may be threshold effects as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 35 metabolites were identified in rat urine, bile, plasma, and feces samples after this compound was orally administered . The major metabolic pathways for this compound were hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation .

准备方法

合成路线和反应条件: 脱氢穿心莲内酯可以通过涉及穿心莲内酯前体的各种化学反应合成。 一种常见的方法是在受控条件下使用高锰酸钾或三氧化铬等试剂氧化穿心莲内酯 .

工业生产方法: 脱氢穿心莲内酯的工业生产通常涉及从穿心莲中提取穿心莲内酯,然后进行化学修饰。 提取过程通常采用乙醇或甲醇等溶剂,随后的化学反应在大型反应器中进行,以确保高产率和纯度 .

化学反应分析

反应类型: 脱氢穿心莲内酯经历各种化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原为羟基。

取代: 用其他取代基取代官能团。

常用试剂和条件:

氧化: 高锰酸钾,三氧化铬。

还原: 硼氢化钠,氢化铝锂。

取代: 卤化剂如亚硫酰氯,亲核试剂如胺。

科学研究应用

脱氢穿心莲内酯在科学研究中具有广泛的应用:

化学: 用作合成其他生物活性化合物的起始原料。

生物学: 研究其对细胞过程和信号通路的影响。

医学: 研究其在治疗炎症性疾病、病毒感染和癌症方面的潜在治疗作用。

工业: 用于开发药物和保健品

相似化合物的比较

脱氢穿心莲内酯经常与穿心莲中发现的其他二萜内酯进行比较,例如:

穿心莲内酯: 以其强大的抗炎和免疫调节作用而闻名。

14-脱氧-11,12-二脱氢穿心莲内酯: 表现出免疫刺激和抗感染特性。

新穿心莲内酯: 具有抗炎和保肝作用.

与这些化合物相比,脱氢穿心莲内酯因其独特的抗炎、抗病毒和抗癌活性的结合而脱颖而出,使其成为各种治疗应用的多功能化合物。

生物活性

Dehydroandrographolide (DA) is a bioactive compound derived from the plant Andrographis paniculata, known for its wide range of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. This article delves into the biological activity of DA, supported by recent research findings, case studies, and data tables that highlight its therapeutic potential.

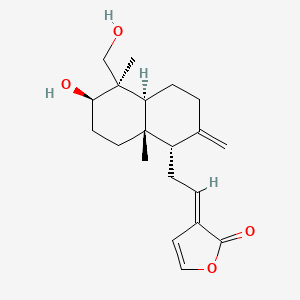

Chemical Structure and Isolation

DA is a labdane-type diterpenoid characterized by its unique chemical structure, which contributes to its biological properties. The compound has been isolated using various techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to confirm its identity and purity .

1. Anti-Inflammatory Effects

DA has demonstrated significant anti-inflammatory properties through various mechanisms:

- Molecular Docking Studies : In silico studies have shown that DA exhibits strong binding affinities to key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2. The binding affinities were recorded at -8.0 kcal/mol for COX-2, indicating a potential for DA as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- In Vivo Studies : A study involving the administration of DA in animal models indicated a reduction in inflammatory markers and symptoms associated with arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

2. Anticancer Properties

DA's role in cancer therapy has been extensively studied:

- Autophagy Induction : Research indicates that DA induces autophagy in human oral cancer cells by modulating p53 expression and activating JNK1/2 pathways. This mechanism leads to increased cell death in cancerous cells while sparing normal cells .

- Tumor Suppression : In xenograft models of oral carcinoma, DA administration resulted in significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent .

Case Study 1: Anti-Arthritic Activity

In a controlled study, the co-administration of DA with conventional NSAIDs like naproxen showed enhanced anti-arthritic effects. The combination therapy resulted in a significant decrease in paw swelling and improved mechanical nociceptive thresholds in Wistar rats compared to treatments with naproxen alone. This suggests that DA may enhance the efficacy of existing anti-inflammatory medications without increasing side effects .

Case Study 2: Pharmacokinetics of this compound Succinate

A pharmacokinetic study involving this compound succinate (DAS), a derivative of DA used clinically in China, revealed important absorption characteristics. The study found that DAS had a rapid absorption profile with a half-life of approximately 1.5 hours. This rapid clearance necessitates multiple small doses for effective therapeutic outcomes .

Data Tables

| Parameter | This compound (DA) | This compound Succinate (DAS) |

|---|---|---|

| Molecular Weight | 346.45 g/mol | 392.47 g/mol |

| Binding Affinity (COX-2) | -8.0 kcal/mol | N/A |

| Cmax (mg/L) | N/A | 26.90 (320 mg dose) |

| Half-Life | N/A | 1.51 - 1.89 hours |

| Therapeutic Uses | Anti-inflammatory, anticancer | Viral pneumonia treatment |

属性

IUPAC Name |

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRVUDGRKEWBV-CZUXAOBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314463 | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-28-3 | |

| Record name | Dehydroandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Anhydroandrographolide, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。